molecular formula C9H5NO B15458714 (3H-Indol-3-ylidene)methanone CAS No. 61698-99-5

(3H-Indol-3-ylidene)methanone

Cat. No.: B15458714
CAS No.: 61698-99-5
M. Wt: 143.14 g/mol
InChI Key: XYQBKGGTARXXER-UHFFFAOYSA-N
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Description

(3H-Indol-3-ylidene)methanone represents a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in nature and pharmacology, found in a wide array of bioactive molecules . Researchers leverage this core structure to develop novel compounds for investigating various biological pathways. The 3H-indole tautomer, in particular, exhibits distinct coordination behavior with transition metal ions, making it a ligand of interest for developing metal complexes with potential enhanced pharmacological profiles and unique mechanisms of action . In research settings, indole-based molecular hybrids are extensively explored for their potential to modulate critical cellular processes. Specifically, conjugates designed by linking the indole moiety to other pharmacophores, such as isatin (2,3-dioxindole), have demonstrated promising apoptosis-inducing (pro-apoptotic) activity in vitro . These hybrids are investigated as potential anticancer agents for their ability to activate key apoptotic markers, including caspase-3, caspase-9, and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . Furthermore, the indole scaffold is a fundamental building block for synthesizing diverse heterocyclic systems, including those with reported antimicrobial properties against various bacterial and fungal strains . This compound serves as a versatile intermediate for researchers working in these areas. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61698-99-5

Molecular Formula

C9H5NO

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C9H5NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-5H

InChI Key

XYQBKGGTARXXER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C=O)C=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis of 3h Indol 3 Ylidene Methanone and Its Derivatives

Classical Approaches to (3H-Indol-3-ylidene)methanone Synthesis

Classical methods for the synthesis of this compound and its analogs have traditionally relied on the stepwise construction of the indole (B1671886) framework followed by functionalization. These approaches often involve precursor identification and preparation, followed by key condensation and cyclization reactions.

Precursor Identification and Preparation Strategies

The foundation of any successful synthesis lies in the judicious selection and preparation of starting materials. For the synthesis of this compound derivatives, key precursors often include substituted anilines and carbonyl compounds.

A common strategy involves the use of ortho-substituted anilines which can be induced to cyclize and form the indole ring. For instance, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone utilizes 1-(4-benzoylphenyl)propan-1-one as a key starting material. orientjchem.org This precursor is prepared through a series of reactions including Friedel-Crafts benzoylation and subsequent functional group manipulations. lookchem.com Another important class of precursors are isatins (indole-2,3-diones), which serve as versatile building blocks for various indole derivatives, including those with a 3-ylidene substituent. nih.gov The preparation of these precursors often involves multi-step sequences to install the necessary functional groups for subsequent cyclization and derivatization.

Condensation and Cyclization Reactions

Condensation and cyclization are pivotal steps in the formation of the this compound core. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone. orientjchem.org This reaction proceeds through a hydrazone intermediate which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and aromatization. orientjchem.org

Another powerful approach is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. For example, the condensation of 3-cyanoacetylindole with isatin (B1672199) is a key step in the synthesis of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile. researchgate.net This reaction is often facilitated by a base or a Lewis acid catalyst. nih.gov

Furthermore, aldol-type condensation reactions have been employed. For instance, a base-assisted aldol (B89426) reaction of ortho-nitroacetophenones can initiate a sequence leading to 2-(3-oxoindolin-2-yl)acetonitriles. nih.gov Ruthenium(III)-catalyzed condensation of indoles with indole-3-carbaldehyde provides a route to tris(indolyl)methanes. researchgate.net

Modern and Advanced Synthetic Strategies

In recent years, the field has witnessed the development of more efficient and selective synthetic methods, including transition metal-catalyzed reactions, organocatalytic approaches, and photochemical and electrochemical pathways. These modern strategies often offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal-Catalyzed Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex indole derivatives. rsc.org Palladium-catalyzed reactions, in particular, have been extensively explored. For example, the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization, provides an efficient route to 3-iodoindoles, which are versatile intermediates for further functionalization. nih.gov Copper-mediated reactions have also been utilized, such as the synthesis of 3-acylindoles via the oxidative decarbethoxylation of ethyl arylacetate in the presence of a copper(II) acetate (B1210297) catalyst. rsc.org Silver-catalyzed reactions have been employed in the synthesis of spirooxindoles from isatin derivatives. researchgate.net

CatalystReactantsProductReference
Palladium/CopperN,N-Dialkyl-2-iodoanilines, Terminal acetylenes3-Iodoindoles nih.gov
Copper(II) acetateIndole, Ethyl arylacetate3-Acylindoles rsc.org
Silver nanoparticlesIsatin, β-diketone, EnaminesSpirooxindoles researchgate.net

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a green and efficient alternative to metal-based catalysis. rsc.org Chiral phosphoric acids have proven to be effective catalysts for the asymmetric synthesis of arylindolyl indolin-3-ones, affording products with both axial and central chirality in high yields and stereoselectivity. rsc.orgresearchgate.net Proline and its derivatives are also versatile organocatalysts for the synthesis of 3-substituted indoles through multicomponent reactions. nih.gov Mandelic acid, a naturally occurring organocatalyst, has been used for the synthesis of bis(indol-3-yl)methanes in aqueous ethanol (B145695) at room temperature. researchgate.net These methods often proceed through the formation of iminium or enamine intermediates, enabling highly enantioselective transformations. researchgate.net

CatalystReactantsProductReference
Chiral Phosphoric Acid3-Arylindoles, 2-Aryl-3H-indol-3-onesArylindolyl indolin-3-ones rsc.orgresearchgate.net
L-ProlineIndoles, Aldehydes, Malononitrile3-Substituted indoles nih.gov
Mandelic AcidIndoles, Aldehydes/IsatinsBis(indol-3-yl)methanes/3,3-bis(indol-3-yl)indolin-2-ones researchgate.net

Photochemical and Electrochemical Synthetic Pathways

Photochemical and electrochemical methods offer unique and often milder pathways for the synthesis of this compound derivatives. Photochemical reactions can be initiated by UV light to generate radical intermediates, leading to cyclization reactions. For example, the photochemical 5-exo-trig cyclization of aryl radicals derived from o-iodoanilides can produce (E)-3-ylideneoxindoles. nih.gov The intramolecular Paterno-Büchi reaction of 3-propynyloxy-chromenones is another example of a photochemical transformation leading to complex heterocyclic systems. rsc.org Solid-state photochemical reactions between indole and quinones have also been investigated. bit.edu.cn

Electrochemical methods provide an alternative, environmentally friendly approach to synthesis. researchgate.net The electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones as nucleophiles can lead to the synthesis of new 1,3-indandione (B147059) derivatives. nih.gov These methods avoid the need for stoichiometric chemical oxidants or reductants, making them attractive from a green chemistry perspective.

Stereoselective and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of this compound and its derivatives is crucial for developing compounds with specific biological activities. This section details the use of chiral auxiliaries, catalysts, and methods for diastereoselective control.

Chiral Auxiliaries and Catalysts in this compound Formation

The asymmetric synthesis of indole derivatives often employs chiral auxiliaries and catalysts to induce stereoselectivity. While direct enantioselective synthesis of the parent this compound is not extensively documented, methods developed for related indole structures provide a framework for potential strategies.

Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For the synthesis of chiral indole derivatives, auxiliaries derived from readily available natural products like camphor (B46023) and amino acids are commonly used. researchgate.net For instance, in the synthesis of 3-substituted indoles, chiral oxazolidinones can be employed. These auxiliaries are effective in controlling the stereochemistry of alkylation and aldol reactions of enolates derived from the indole precursor. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and recovered. wikipedia.org

Chiral catalysts, particularly chiral phosphoric acids (CPAs), have emerged as powerful tools in enantioselective indole chemistry. oaepublish.com CPAs can activate electrophiles and control the facial selectivity of nucleophilic attack by indoles. oaepublish.com For example, the enantioselective construction of axially chiral 3-arylindoles has been achieved with high efficiency using CPA catalysts in the reaction of 2-substituted indoles with iminoquinones. oaepublish.com This methodology could potentially be adapted for the enantioselective synthesis of this compound derivatives.

Palladium-catalyzed enantioselective reactions also represent a promising approach. For instance, a palladium-catalyzed alkene difunctionalization reaction has been developed to synthesize 3-substituted indoles with high enantioselectivity. nih.gov This method involves the intramolecular oxypalladation followed by the addition of an indole nucleophile to a quinone methide intermediate. nih.gov

Table 1: Examples of Chiral Catalysts and Auxiliaries in Indole Synthesis

Catalyst/AuxiliaryReaction TypeProduct TypeEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Chiral Phosphoric Acid (CPA)Organocatalytic IndolizationAxially Chiral 3-ArylindolesUp to 93% ee oaepublish.com
Palladium/(S)-Xyl-P-PhosAsymmetric Intramolecular Conjugate AdditionIndanesHigh dia- and enantiocontrol rsc.org
Chiral OxazolidinoneAsymmetric Alkylation/Aldol ReactionChiral 3-Substituted IndolesHigh levels of asymmetric induction researchgate.net
Palladium/(S)-SegPhosAsymmetric Alkylation1,3-Stereocenters with Axial and Central Chirality95-97% ee, 7:1-12:1 dr mdpi.com

Diastereoselective Control in Derivative Synthesis

Diastereoselective synthesis is critical when creating derivatives of this compound with multiple stereocenters. The control of diastereoselectivity can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

In the synthesis of complex indole-containing molecules, the inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. Furthermore, the choice of reagents and reaction conditions plays a pivotal role. For example, in the palladium-catalyzed asymmetric alkylation to construct 1,3-stereocenters, the combination of a palladium catalyst with a specific chiral ligand, such as (S)-SegPhos, has been shown to afford products with high diastereoselectivity (up to 12:1 dr). mdpi.com

The formation of 3-substituted indoles via reactive alkylideneindolenine intermediates is another versatile strategy where diastereoselectivity can be controlled. researchgate.net These intermediates can react with a wide range of nucleophiles, and the stereochemical outcome can be influenced by the nature of the nucleophile, the solvent, and the presence of additives.

A notable example of diastereoselective synthesis is the palladium-catalyzed [3+2] cycloaddition reaction to form highly substituted chiral allenes. This method allows for the control of both point and axial chirality with excellent diastereoselectivity. bohrium.com Such strategies could be envisioned for the synthesis of complex derivatives of this compound.

Table 2: Diastereoselective Synthesis of Indole Derivatives

ReactionCatalyst/ReagentProductDiastereomeric Ratio (dr)
Pd-Catalyzed Asymmetric AlkylationPd2dba3 / (S)-SegPhos1,3-Disubstituted Indoles7:1 to 12:1 mdpi.com
Pd-Catalyzed Alkene DifunctionalizationPd(OAc)2 / Ligand3-Substituted Indoles>20:1 nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, improving atom economy, and optimizing reaction efficiency.

Solvent-Free and Water-Mediated Reactions

The use of alternative reaction media, such as water or solvent-free conditions, is a cornerstone of green chemistry. While specific examples for the parent this compound are not prevalent, related syntheses highlight the potential of these approaches.

Water-promoted reactions are attractive due to the low cost, non-flammability, and low toxicity of water. The synthesis of bis(indolyl)methanes, which are structurally related to derivatives of this compound, has been successfully carried out in water or aqueous ethanol. primescholars.com

Solvent-free reactions, often facilitated by microwave irradiation or grinding, can lead to shorter reaction times, higher yields, and simpler work-up procedures. bohrium.com The synthesis of bis(indolyl)methanes from indoles and aldehydes has been efficiently achieved under solvent-free conditions using a catalytic amount of La(OTf)3 under microwave irradiation. bohrium.com

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are desirable as they generate less waste. Catalytic reactions are inherently more atom-economical than stoichiometric reactions. langholmandcanonbieschools.dumgal.sch.uk

The optimization of reaction efficiency involves maximizing the yield of the desired product while minimizing energy consumption and the use of hazardous reagents. For example, the use of catalysts allows for reactions to be run at lower temperatures and pressures, thereby reducing energy requirements. langholmandcanonbieschools.dumgal.sch.uk

In the context of synthesizing this compound derivatives, employing catalytic methods, such as the palladium-catalyzed reactions or organocatalytic approaches mentioned earlier, would inherently improve the atom economy compared to classical stoichiometric methods. oaepublish.comnih.govmdpi.com For instance, the synthesis of ibuprofen (B1674241) via a "green" route has a significantly higher atom economy (around 77%) compared to the traditional "brown" route (approximately 40%). monash.edu Similar principles can be applied to the synthesis of the target indole compounds to enhance their green credentials.

Chemical Reactivity and Transformation Mechanisms of 3h Indol 3 Ylidene Methanone

Electrophilic and Nucleophilic Reactions of the (3H-Indol-3-ylidene)methanone System

The electronic nature of this compound allows for reactions with both electron-rich nucleophiles and electron-deficient electrophiles at different sites within the molecule. The conjugated system, comprising the exocyclic double bond and the carbonyl group, is a primary site for nucleophilic attack, while the indole (B1671886) ring itself can engage in electrophilic substitutions.

The exocyclic double bond in this compound is part of an α,β-unsaturated ketone system, making it highly susceptible to nucleophilic conjugate addition, also known as Michael addition. bhu.ac.insci-hub.se This reactivity is a cornerstone of its chemistry, allowing for the introduction of a wide range of substituents at the C-2 position of the indole nucleus. The electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, making the C-2 position electrophilic.

A variety of nucleophiles, including enolates, Grignard reagents, and heteroatomic nucleophiles (N, O, S), can add to this position. sci-hub.se For instance, the addition of Grignard reagents to 3-nitroindoles, which also feature an electron-deficient C2-C3 bond, has been shown to proceed at the C-2 position. sci-hub.se Similarly, 3-alkylidene-3H-indole-1-oxides undergo reversible nucleophilic addition by alcohols and thiols. sci-hub.se These reactions typically proceed through an enolate intermediate, which is then protonated to yield the 2-substituted-3-acylindoline product.

Table 1: Examples of Nucleophilic Addition to Activated Indole Systems

Nucleophile Indole Substrate Product Type Reference
Diethyl malonate enolate 3-Nitro-1-(phenylsulfonyl)indole trans-3-Nitro-2-substituted indoline sci-hub.se
Grignard reagents 3-Nitroindoles trans-2-Alkyl-3-nitroindolines sci-hub.se

While the C2-C3 bond is electron-deficient, the benzene (B151609) portion of the indole ring can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are influenced by the deactivating, meta-directing nature of the 3-acyl group. Therefore, electrophilic attack is expected to occur primarily at the C-5 and C-7 positions.

Conversely, making the indole ring sufficiently electron-poor, for example through N-acylation or the introduction of strongly deactivating groups like a nitro group, can enable nucleophilic aromatic substitution (SNAAr) on the benzene ring. sci-hub.se More commonly, nucleophilic substitution occurs at the C-2 position, particularly in N-activated indoles. For example, 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile, reacting regioselectively at the C-2 position with various nucleophiles to provide 2,3,6-trisubstituted indole derivatives. nii.ac.jp

Rearrangement Reactions and Their Mechanisms

Indole derivatives are known to participate in various rearrangement reactions. One notable example is the Hofmann-Martius-type rearrangement. This reaction typically involves the migration of an alkyl or aryl group from the nitrogen atom to the aromatic ring under acidic conditions. In a related process, the reaction of indoles with 1,3,5-triazinanes can lead to an amino-methylated product which, in the presence of a Lewis acid, undergoes a Hofmann-Martius-type rearrangement to yield 4-indol-3-yl-methylanilines. nih.gov This transformation proceeds via a nucleophilic attack of the indole on an aryl imine, followed by the acid-mediated intermolecular rearrangement. nih.gov

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the this compound system can be directed at several sites: the ketone carbonyl, the exocyclic double bond, and the indole ring itself.

Reduction: Selective reduction of the carbonyl group can be achieved using hydride reagents like sodium borohydride, which would yield the corresponding alcohol, (3H-indol-3-ylidene)methanol. The reduction of both the carbonyl and the exocyclic double bond can be accomplished through catalytic hydrogenation, leading to a 3-acylindoline. The choice of reducing agent and reaction conditions is critical for selectivity. For instance, in related 2-oxindole systems, NaBH4/NiCl2 has been used for the chemoselective reduction of a cyano group, while BH3-based reagents reduce both cyano and amido groups. nih.gov

Oxidation: The indole nucleus is generally susceptible to oxidation. The 3H-indole tautomer is an intermediate in some oxidative processes. For example, the oxidation of 1-phenylsulfonyl-(1H-indol-3-yl)(phenyl)methanol with manganese dioxide yields the corresponding ketone, (phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone. nih.gov In other systems, 2,3-dihydroindoles have been observed to be sensitive to oxidation in solution, leading to the aromatization of the indole ring. nih.gov

Cycloaddition Reactions and Pericyclic Processes

The conjugated exocyclic double bond of this compound makes it an excellent participant in cycloaddition reactions, where it can act as the 2π component. researchgate.net

[4+3] Cycloadditions: Dearomative (4+3) cycloaddition reactions between 3-alkenylindoles and in situ-generated oxyallyl cations are known to produce cyclohepta[b]indoles. nih.govuchicago.edu In this context, the this compound system, with its polarized double bond, can be considered a potent 2π partner for reaction with various 4π systems (dienes).

[3+2] Cycloadditions: The electron-deficient alkene can also act as a dipolarophile in 1,3-dipolar cycloadditions. mdpi.com Reactions with 1,3-dipoles such as azomethine ylides, nitrones, or nitrile oxides would lead to the formation of five-membered heterocyclic rings fused to the indole core. For example, 3-nitroindoles have been shown to undergo enantioselective (3+2) annulation with vinyl aziridines. researchgate.net

Table 2: Cycloaddition Reactions Involving Indole Derivatives

Reaction Type Indole Reactant Reaction Partner Product Reference
(4+3) Cycloaddition 3-Alkenylindoles Oxyallyl Cations Cyclohepta[b]indoles nih.govuchicago.edu
(3+2) Annulation 3-Nitroindoles Vinylaziridines Pyrrolidinoindoline researchgate.net

Functionalization Strategies of the Methanone (B1245722) Moiety

The methanone (ketone) group is a versatile handle for further molecular elaboration. Standard ketone chemistry can be applied to modify this part of the molecule.

This includes:

Nucleophilic Addition: Reaction with organometallic reagents like Grignard or organolithium compounds would produce tertiary alcohols.

Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides, although steric hindrance and the vinylogous amide-like character of the carbonyl in the related 3-acylindole system can sometimes lead to slow and low-yielding reactions. nih.gov

Acylation/Condensation: The α-position to the carbonyl (the C-2 of the indole) can be deprotonated to form an enolate, which can then be reacted with various electrophiles. Furthermore, multicomponent reactions involving 3-cyanoacetyl indoles (which exist in equilibrium with a tautomer similar to the title compound) with aldehydes and other nucleophiles are used to synthesize complex pyran derivatives. nih.gov These reactions often proceed via an initial Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. nih.gov

Derivatization for Library Synthesis and Chemical Space Exploration

The strategic derivatization of the this compound core scaffold is a powerful approach for the generation of compound libraries, enabling extensive exploration of chemical space. This process involves a variety of chemical transformations that introduce diverse functional groups and structural motifs, leading to the synthesis of novel molecules with a wide range of potential applications. The inherent reactivity of the indole nucleus, particularly at the C3 position, provides a versatile platform for such modifications. researchgate.netresearchgate.net

A common strategy for derivatization involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. These reactions often utilize the reactivity of the active methylene (B1212753) group adjacent to the carbonyl function in derivatives like 3-cyanoacetyl indoles. For instance, one-pot, four-component reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate (B1210297) can yield structurally intricate indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. nih.gov This approach follows a tandem sequence of Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation. nih.gov

Another avenue for derivatization is through cycloaddition reactions. For example, the reaction of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitriles with methyl perfluoroalk-2-ynoates in the presence of a base can produce 4-perfluoroalkylated 2H-pyran-2-ones. nih.gov This transformation proceeds via a Michael addition followed by cyclization. Similarly, [4+1] cycloaddition reactions with isocyanides can lead to the formation of densely functionalized furan-containing biheteroaryl structures. nih.gov

The generation of reactive intermediates, such as alkylideneindolenines, from 3-substituted indoles offers a versatile route for introducing a wide array of nucleophiles. researchgate.net These intermediates can be formed under either acidic or basic conditions by the elimination of a suitable leaving group from the C3-substituent. researchgate.net This strategy has been successfully employed to synthesize a variety of functionalized indole derivatives.

Furthermore, photoredox catalysis has emerged as a powerful tool for the derivatization of indole scaffolds. Visible-light-mediated reactions, for instance, can be used to synthesize bis(indolyl)methane derivatives from various substituted benzaldehydes and indoles without the need for a catalyst or solvent, presenting an environmentally friendly approach. openmedicinalchemistryjournal.com Radical addition-cyclization cascades initiated by photoredox catalysis can also be employed to construct more complex fused ring systems, such as indole-fused 1,4-diazepinones. researchgate.net

The tables below summarize various derivatization strategies for the synthesis of this compound-based compound libraries.

Spectroscopic and Advanced Structural Elucidation Techniques for 3h Indol 3 Ylidene Methanone and Its Adducts

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of (3H-Indol-3-ylidene)methanone and its derivatives. It provides the high-resolution mass-to-charge ratio of molecular ions, enabling the determination of the elemental composition with high accuracy. This technique is often coupled with liquid chromatography (LC-MS/MS) for the analysis of complex mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of these compounds by analyzing their fragmentation patterns. scirp.org In a typical MS/MS experiment, the precursor ion of interest is selected and subjected to collision-induced dissociation (CID), yielding a series of product ions. The fragmentation pathways are characteristic of the molecule's structure. For indole (B1671886) derivatives, common fragmentation processes include the loss of small neutral molecules like CO, HCN, and radical species. scirp.org For instance, in the mass spectrum of some indole derivatives, the ejection of a methyl radical followed by the loss of a carbon monoxide molecule is a characteristic fragmentation pattern. scirp.org The analysis of these fragmentation patterns allows for the confirmation of the core indole structure and the identification of substituents and their positions on the ring.

Precursor Ion (m/z) Product Ions (m/z) Neutral Loss Inferred Structural Moiety
VariesVariesCH3•, COAcetyl group
VariesVariesHCNIndole ring fragmentation

This table illustrates common fragmentation patterns observed for indole derivatives in tandem mass spectrometry experiments.

Isotopic Pattern Analysis for Elemental Composition

The analysis of the isotopic pattern in a high-resolution mass spectrum provides valuable information about the elemental composition of the molecule. The relative abundances of the isotopic peaks (e.g., M+1, M+2) are determined by the natural isotopic abundances of the constituent elements (C, H, N, O, etc.). By comparing the experimentally observed isotopic pattern with theoretically calculated patterns for different elemental formulas, the correct molecular formula can be determined with a high degree of confidence. This is particularly useful for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its adducts in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the structure. For example, in the ¹H NMR spectrum of indole alkaloids, the signals in the aliphatic region (0–3.5 ppm) and the aromatic region can be distinguished. magritek.com Similarly, the ¹³C NMR spectrum shows characteristic signals for aliphatic (20–80 ppm) and aromatic carbons (100–150 ppm). magritek.com

However, for complex molecules like this compound and its adducts, 1D spectra are often insufficient for complete structural assignment due to signal overlap. Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities. mdpi.com

COSY (Correlation Spectroscopy) establishes ¹H-¹H correlations, revealing which protons are spin-coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton. mdpi.com

These multi-dimensional NMR experiments are particularly helpful in assigning the complex methylene (B1212753) groups that frequently appear in overlapping regions of the spectrum. mdpi.com

NMR Experiment Information Gained
¹H NMRChemical environment and number of different types of protons.
¹³C NMRChemical environment and number of different types of carbons.
COSYConnectivity between coupled protons.
HMQC/HSQCDirect one-bond correlations between protons and carbons.
HMBCLong-range (2-3 bond) correlations between protons and carbons.

This table summarizes the utility of various NMR experiments in structural elucidation.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a specialized technique used to study the conformational dynamics of molecules that exist as an equilibrium of two or more interconverting conformers. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational changes, such as bond rotations or ring inversions. This information is vital for understanding the flexibility and three-dimensional shape of this compound and its adducts, which can influence their biological activity and chemical reactivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. Both techniques probe the vibrational energy levels of a molecule, but they are governed by different selection rules.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration.

Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on a change in the polarizability of the molecule during a vibration.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of a molecule. For this compound, characteristic vibrational bands would be expected for the C=O (carbonyl) stretching, C=N stretching of the imine group within the 3H-indole ring, and various C-H and C-C stretching and bending modes of the aromatic and other parts of the molecule. A detailed analysis of these spectra, often aided by computational calculations, allows for precise assignments of the vibrational modes.

Functional Group Typical IR Absorption Range (cm⁻¹) Typical Raman Shift Range (cm⁻¹)
C=O (Ketone)1680-17201680-1720
C=N (Imine)1640-16901640-1690
Aromatic C=C1450-16001450-1600
C-H (Aromatic)3000-3100 (stretch)3000-3100 (stretch)
N-H (Indole)3300-3500 (stretch)3300-3500 (stretch)

This table presents typical vibrational frequencies for key functional groups relevant to this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic and molecular structure of a compound in its crystalline state. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

For complex heterocyclic systems like indole derivatives, single-crystal X-ray diffraction provides invaluable information on:

Molecular Conformation: The precise spatial arrangement of the atoms in the molecule, including the planarity of the indole ring and the orientation of the methanone (B1245722) group and any adducted moieties.

Supramolecular Assembly: The packing of molecules within the crystal lattice, governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Absolute Stereochemistry: For chiral adducts, X-ray crystallography can determine the absolute configuration of stereogenic centers, provided a good quality crystal is available and, in some cases, through the use of anomalous dispersion effects.

Illustrative Crystallographic Data for an Indole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.8707(2)
b (Å)15.9681(4)
c (Å)11.9798(4)
β (°)100.283(3)
Volume (Å3)1481.44(7)
Z (molecules per unit cell)4
Calculated Density (Mg/m3)1.486

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

When dealing with chiral molecules, determining their absolute configuration is of paramount importance, as enantiomers can exhibit vastly different biological activities. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for assigning the absolute configuration of chiral compounds in solution. researchgate.netnih.gov

These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of the molecule's three-dimensional structure. nih.gov

Electronic Circular Dichroism (ECD): This technique probes the electronic transitions of a molecule, typically in the UV-Vis range. The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For indole derivatives, the indole nucleus itself acts as a strong chromophore. The formation of chiral adducts with this compound would likely result in characteristic ECD spectra.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to the vibrational transitions of the molecule. VCD is sensitive to the stereochemistry of the entire molecule, not just the environment of a chromophore. researchgate.net The carbonyl stretch of the methanone group in this compound and its adducts would be a particularly informative probe in VCD spectroscopy. nih.gov

The determination of absolute configuration using chiroptical spectroscopy typically involves a comparative analysis of the experimental spectrum with the theoretically calculated spectrum for each possible enantiomer. researchgate.net This computational approach, often employing Density Functional Theory (DFT), has become a reliable method for assigning the absolute configuration of complex chiral molecules. researchgate.net

While specific ECD or VCD studies on chiral adducts of this compound are not prominent in the literature, the principles can be illustrated with a conceptual data table outlining the typical findings in such an investigation.

Conceptual Data for Chiroptical Analysis of a Chiral Adduct

TechniqueExperimental FindingTheoretical Prediction (R-enantiomer)Theoretical Prediction (S-enantiomer)Conclusion
ECDPositive Cotton effect at ~280 nm, Negative Cotton effect at ~250 nmPositive Cotton effect at ~282 nm, Negative Cotton effect at ~253 nmNegative Cotton effect at ~282 nm, Positive Cotton effect at ~253 nmAbsolute configuration is assigned as R
VCDNegative band at ~1680 cm-1 (C=O stretch), Positive couplet at ~1300-1350 cm-1Negative band at ~1675 cm-1, Positive couplet at ~1310-1360 cm-1Positive band at ~1675 cm-1, Negative couplet at ~1310-1360 cm-1Absolute configuration is confirmed as R

Theoretical and Computational Investigations of 3h Indol 3 Ylidene Methanone

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into the properties of (3H-Indol-3-ylidene)methanone. These methods, which are based on the principles of quantum mechanics, allow for the detailed exploration of the compound's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying the electronic structure of organic molecules like this compound. DFT methods, such as B3LYP with various basis sets (e.g., 6-311+G(d,p)), are employed to optimize the molecular geometry and calculate a range of electronic properties. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For indole (B1671886) derivatives, the HOMO is often localized on the indole ring, while the LUMO may be distributed across the entire molecule, including the substituent groups. nih.govresearchgate.net

Global reactivity descriptors, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness indicates lower reactivity. researchgate.net

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the molecule. In 3-acylindoles, the oxygen atom of the carbonyl group typically represents a region of high electron density (a nucleophilic site), making it susceptible to electrophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for an Indole Derivative

PropertyCalculated Value
HOMO Energy-0.19641 a.u.
LUMO Energy-0.07087 a.u.
HOMO-LUMO Gap0.12554 a.u.
Chemical Hardness (η)0.06277 a.u.
Electronegativity (χ)0.13364 a.u.
Electrophilicity Index (ω)0.14221 a.u.

Note: These values are representative and based on DFT calculations for a related indole derivative. researchgate.net The exact values for this compound would require specific calculations.

Ab Initio Calculations for Ground and Excited States

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the ground and excited electronic states of molecules. researchgate.net Methods like Multi-Reference Configuration Interaction (MRCI) and Coupled-Cluster (CC) theory are employed to study the electronic spectra and ionization potentials of complex molecules. rsc.org

For a molecule like this compound, ab initio calculations can predict the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. These calculations are fundamental for understanding the molecule's photophysical properties, such as its absorption and emission of light. While computationally demanding, these methods offer a detailed picture of the electronic transitions, which is crucial for interpreting experimental spectroscopic data. rsc.orgacs.org The study of excited states is also important for understanding photochemical reactions and the behavior of the molecule upon irradiation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the molecule's conformational flexibility and its interactions with its environment.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility, particularly the rotation around the bond connecting the methanone (B1245722) group to the indole ring, can be investigated. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulation box with solvent molecules (e.g., water or an organic solvent), it is possible to study the solvation process and the formation of hydrogen bonds or other non-covalent interactions. Understanding these interactions is crucial for predicting the molecule's solubility and its behavior in different media.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are instrumental in the identification and characterization of new compounds and in the interpretation of experimental spectra.

For this compound, it is possible to computationally predict its vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. By comparing the calculated IR and Raman spectra with experimental data, it is possible to assign the observed spectral bands to specific molecular vibrations, such as the C=O stretch of the methanone group or the N-H stretch of the indole ring. researchgate.net

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These calculated chemical shifts, when compared to experimental values, can help in the structural elucidation of the molecule and its derivatives.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are valuable for understanding the electronic transitions responsible for the molecule's color and its interaction with light.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Indole Derivative

Spectroscopic DataPredicted Value (Computational)Experimental Value
¹H NMR (δ, ppm)7.2-8.57.1-8.4
¹³C NMR (δ, ppm)110-140112-138
IR (C=O stretch, cm⁻¹)16851690
UV-Vis (λmax, nm)280278

Note: The presented data is a generalized representation for a typical indole derivative and is intended for illustrative purposes. Specific values for this compound would necessitate dedicated computational and experimental work.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation of indole or its participation in further chemical transformations, computational transition state searches can provide detailed mechanistic insights. ikm.org.mynih.gov DFT calculations are commonly used to locate the transition state structures and calculate their energies. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can then be determined.

By identifying the lowest energy reaction pathway, computational studies can explain the observed regioselectivity and stereoselectivity of a reaction. For example, in the acylation of indole, computational studies can explain why the reaction preferentially occurs at the C3 position of the indole ring. researchgate.net These mechanistic studies are not only of fundamental academic interest but also have practical implications for optimizing reaction conditions and designing new synthetic routes.

Applications in Advanced Chemical Technologies and Materials Science

(3H-Indol-3-ylidene)methanone as a Building Block in Organic Synthesis

The utility of the this compound scaffold and its conceptual precursors, such as 3-arylidene-3H-indolium salts and 3-cyanoacetyl indoles, is well-established in synthetic organic chemistry. These intermediates provide access to a diverse range of heterocyclic compounds, often through elegant and efficient reaction cascades.

Precursor for Heterocyclic Scaffolds

The this compound framework is a key intermediate for the construction of various fused and substituted heterocyclic systems. Its derivatives, particularly those activated with a cyano group (e.g., 3-cyanoacetyl indoles), are widely used as starting materials. researchgate.net For instance, the reaction of 3-cyanoacetyl-2-methylindole with phenyl isothiocyanate yields a thioacetanilide (B1681303) derivative that serves as a versatile precursor for a variety of sulfur and nitrogen-containing heterocycles. researchgate.net Subsequent reactions of this intermediate lead to the formation of complex structures including 1,3,4-thiadiazoles, thiophenes, thiazolidin-4-ones, and benzothiazoles. researchgate.net

Furthermore, the reactivity of this scaffold is harnessed in cycloaddition reactions. An efficient dearomative (3+2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed to produce complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with excellent diastereoselectivity. nih.gov This highlights the ability of the indole (B1671886) core to participate in reactions that build stereochemically rich polycyclic systems. The generation of reactive alkylideneindolenine intermediates from 3-substituted indoles provides a general strategy for synthesizing functionalized indole derivatives through reactions with a wide array of nucleophiles. researchgate.net

Reactant in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, and the this compound core is an excellent substrate for such transformations. Precursors like 3-arylidene-3H-indolium salts, which are readily generated, react smoothly in three-component systems. dntb.gov.ua

A notable example is the reaction of these indolium salts with isocyanides and various nucleophiles like amines or alcohols. nih.govdntb.gov.ua These reactions furnish highly functionalized acyclic and cyclic products. When amines are used as the third component, a series of complex aryl(indol-3-yl)acetimidamides are formed in good to excellent yields. dntb.gov.uanih.gov If ethyl isocyanoacetate is used, the reaction proceeds further through cyclization to yield 3,5-dihydro-4H-imidazol-4-one derivatives. dntb.gov.ua This demonstrates the power of MCRs to rapidly build molecular complexity from simple precursors based on the indole framework.

Table 1: Examples of Products from Multicomponent Reactions Involving 3-Arylidene-3H-Indolium Salt Precursors nih.gov
Product NameReactantsYieldPhysical Appearance
N-Benzyl-2-(1-benzyl-1H-indol-3-yl)-N'-(4-chlorophenyl)-2-(4-methoxyphenyl)acetimidamide1-Benzyl-3-((4-methoxyphenyl)methylene)-3H-indolium salt, 4-chlorophenyl isocyanide, Benzylamine82%Orange oil
2-((1-Benzyl-1H-indol-3-yl)(p-tolyl)methyl)-1-(4-methoxyphenyl)-1H-imidazol-5(4H)-one1-Benzyl-3-(p-tolylmethylene)-3H-indolium salt, Ethyl isocyanoacetate, 4-Methoxyaniline83%Red solid
2-((1-Benzyl-1H-indol-3-yl)(p-tolyl)methyl)-1-(p-tolyl)-1H-imidazol-5(4H)-one1-Benzyl-3-(p-tolylmethylene)-3H-indolium salt, Ethyl isocyanoacetate, p-Toluidine80%Light pink solid
N-Benzyl-2-(1-benzyl-5-methoxy-1H-indol-3-yl)-N'-(4-chlorophenyl)-2-(p-tolyl)acetimidamide1-Benzyl-5-methoxy-3-(p-tolylmethylene)-3H-indolium salt, 4-chlorophenyl isocyanide, Benzylamine76%Brownish oil

Potential in Functional Materials Science

The unique electronic and photophysical properties of molecules containing the this compound core make them attractive candidates for applications in functional materials science. The extended π-conjugation is fundamental to their use as chromophores, fluorophores, and potentially as components in organic electronic devices.

Chromophores and Fluorophores

Derivatives of the this compound scaffold often exhibit strong absorption of light and are, therefore, potent chromophores. The colored nature of many reaction products, described as red, orange, or yellow solids and oils, is a direct consequence of their extended conjugated systems that absorb light in the visible spectrum. nih.govmdpi.com

More significantly, many of these derivatives are highly fluorescent. Novel photoactive thiazolo[3,2-a] dntb.gov.uanih.govbeilstein-journals.orgtriazines incorporating an indol-3-yl group have been synthesized and shown to possess high fluorescence quantum yields (Φf = 0.66–0.70 in DMSO). nih.gov Similarly, benzophospholo[3,2-b]indole derivatives, which contain a related fused indole core, exhibit strong blue fluorescence with quantum yields as high as 75%. beilstein-journals.org The fluorescence properties are often sensitive to the molecular environment, a characteristic that can be exploited. For example, the fluorescence of certain indole compounds shows a linear dependence on the polarity of the solvent. nih.gov This solvatochromism, combined with high quantum yields, makes these compounds promising for applications as fluorescent probes and sensors. mdpi.com

Organic Semiconductors or Photoactive Materials (Theoretical/Design Studies)

The same electronic properties that make this compound derivatives excellent fluorophores also suggest their potential for use in organic electronics. Materials with high fluorescence quantum yields, large molar extinction coefficients, and small optical band gaps are prime candidates for use as organic semiconductors. nih.gov The synthesis of novel indol-3-yl-thiazolo-triazines was explicitly targeted toward creating efficient metal-free organic fluorescent and semiconductor materials. nih.gov

The design of D-π-A (Donor-π-Acceptor) molecules incorporating an indole unit is a common strategy for developing functional organic materials. mdpi.com The indole ring can act as the electron donor, connected via a π-bridge to an acceptor moiety. This molecular architecture facilitates intramolecular charge transfer (ICT), a key process for applications in organic photovoltaics and light-emitting diodes (OLEDs). Research into fused heterocyclic systems like benzophospholo[3,2-b]indoles is actively underway with the goal of developing functional materials for electronic devices. beilstein-journals.org The inherent planarity and potential for π-stacking in these rigid molecules are advantageous for efficient charge transport in the solid state, a critical requirement for organic field-effect transistors (OFETs).

Catalytic Applications (e.g., Ligands or Organocatalysts)

The application of this compound derivatives in the field of catalysis is a less explored but promising area. The structural features of these molecules, which include multiple heteroatoms (nitrogen and oxygen) and a rigid scaffold, suggest their potential to act as ligands in coordination chemistry or as organocatalysts.

The nitrogen and oxygen atoms within the core structure possess lone pairs of electrons that could coordinate with metal centers, making them potential ligands for transition metal catalysis. The synthesis of Nintedanib, a kinase inhibitor with a 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one structure, highlights the ability of this scaffold to interact specifically with the active sites of metalloenzymes (kinases), suggesting that synthetic analogues could be designed to coordinate with catalytic metal ions. nih.gov

As organocatalysts, these compounds could potentially activate substrates through hydrogen bonding or by forming transient covalent adducts. For instance, the synthesis of bisindoles can be achieved using diphenyl phosphate (B84403) (DPP) as an organocatalyst, which proceeds through the activation of indole. nih.gov While in this case the indole derivative is the product, it illustrates the type of non-covalent interactions that could be harnessed if a chiral or functionalized this compound derivative were designed to act as a catalyst itself. However, specific examples of this compound derivatives being employed directly as catalysts are not yet widely reported, representing an open avenue for future research.

Research on this compound Remains Limited

Initial investigations into the chemical compound this compound reveal a significant scarcity of publicly available research, particularly concerning its application in advanced chemical technologies, materials science, and preclinical biological studies. While the core indole structure is a well-established scaffold in medicinal chemistry and materials science, leading to numerous derivatives with diverse applications, the specific compound this compound appears to be largely unexplored in the scientific literature within the requested contexts.

Efforts to gather information on its role in enzyme inhibition, receptor modulation, or as a chemical probe for biological pathways have not yielded specific findings. This suggests that the scientific community has either not extensively investigated this particular molecule for these purposes, or such research has not been published in accessible databases.

One doctoral dissertation briefly mentions the synthesis and mass spectrometry data for a related sulfur-containing analogue, identified as (3H-indol-3-ylidene)methanethione. This single reference, however, does not provide any details on its biological activity or potential applications in materials science. The lack of further information prevents a detailed discussion on its mechanistic interactions with biological targets or its development as a tool for studying cellular processes.

Similarly, searches for its use in advanced chemical technologies or materials science have been unfruitful. The properties and potential of this compound in these fields remain uncharacterized in the available scientific literature.

Future Research Directions and Emerging Avenues for 3h Indol 3 Ylidene Methanone

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often not environmentally friendly. tandfonline.com The future of (3H-Indol-3-ylidene)methanone synthesis lies in the adoption of greener and more sustainable approaches.

Recent years have seen a significant shift towards green chemistry principles in the synthesis of indole-containing compounds. tandfonline.comresearchgate.net Methodologies such as microwave-assisted synthesis, the use of ionic liquids, and solvent-free reactions have shown promise in improving efficiency and reducing environmental impact. tandfonline.comtandfonline.comresearchgate.net A notable trend is the development of one-pot multicomponent reactions, which offer high atom economy and reduce the number of synthetic steps and purification processes. acs.org For instance, the catalyst-free, solvent-free condensation of indole with aldehydes represents a highly efficient and green route to bis(indolyl)methanes. nih.gov

Future research will likely focus on:

Catalyst-free and solvent-free reactions: Expanding the scope of reactions that can proceed without the need for catalysts or organic solvents. acs.orgnih.gov

Microwave and ultrasound irradiation: Further exploring the use of alternative energy sources to accelerate reaction rates and improve yields. tandfonline.comtandfonline.com

Renewable starting materials: Investigating the use of bio-based feedstocks, such as those derived from lignin, to produce indole derivatives. rsc.org

Flow chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives to enhance scalability, safety, and efficiency.

Table 1: Comparison of Green Synthetic Methods for Indole Derivatives

Method Key Features Advantages Reference(s)
Microwave-Assisted Synthesis Rapid heating, shorter reaction times Increased yields, reduced side reactions, energy efficient tandfonline.com, tandfonline.com
Multicomponent Reactions One-pot synthesis from multiple starting materials High atom economy, operational simplicity, reduced waste acs.org
Solvent-Free Reactions Reactions conducted without a solvent Reduced environmental impact, simplified workup researchgate.net, nih.gov
Lignin-Based Synthesis Utilization of renewable aromatic platform chemicals Sustainable, high atom economy rsc.org

Exploration of Uncharted Reactivity and Novel Transformations

The this compound core possesses a unique electronic structure that predisposes it to a variety of chemical transformations. While reactions at the C2 and C3 positions of the indole nucleus are well-documented, there remains significant potential to uncover new reaction pathways. nih.govacs.org

A particularly promising area is the exploration of cycloaddition reactions. The C2-C3 π-bond of the indole ring can participate in [4+2] and [4+3] cycloaddition reactions, providing access to complex polycyclic frameworks. nih.govuchicago.eduresearchgate.net For example, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations have been shown to furnish cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. nih.govuchicago.edu

Future investigations will likely target:

Novel cycloaddition reactions: Designing new dienophiles and dienes to participate in cycloadditions with the this compound system to generate novel heterocyclic scaffolds. researchgate.net

Catalyst-controlled cyclizations: Utilizing different catalysts to steer the reaction of 2-indolylmethanols with various reagents to achieve structurally diverse indole derivatives. rsc.org

Photochemical transformations: Investigating the photochemistry of this compound derivatives to access unique reactive intermediates and products. acs.org

Reactions with strained rings: Further exploring the silica-catalyzed reactions of indole derivatives with oxiranes and aziridines to synthesize novel tryptamine (B22526) and tryptophol (B1683683) analogues. acs.org

Advanced Spectroscopic Characterization of Transient Species

Understanding the mechanisms of reactions involving this compound requires the ability to detect and characterize short-lived intermediates. Advanced spectroscopic techniques are crucial for gaining these insights.

Laser flash photolysis has proven to be a powerful tool for studying the triplet excited states of indole chromophores in proteins. nih.govcapes.gov.br This technique can be adapted to investigate the transient species formed during photochemical reactions of this compound. Furthermore, femtosecond transient absorption spectroscopy can provide even greater temporal resolution, allowing for the observation of ultrafast processes such as intersystem crossing. acs.org

Future research in this area will likely involve:

Time-resolved infrared and Raman spectroscopy: To obtain structural information about transient intermediates.

Operando spectroscopy: To study catalytic reactions in real-time under industrial conditions, providing insights into reaction mechanisms and catalyst behavior. acs.org

Advanced NMR techniques: To elucidate the structure and dynamics of both stable products and, in some cases, longer-lived intermediates. youtube.com

Deeper Computational Insight into Reaction Dynamics

Computational chemistry provides a powerful lens through which to understand the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. Density Functional Theory (DFT) has been widely used to study the electronic properties, reactivity indices, and spectroscopic characteristics of indole compounds. chemmethod.comresearchgate.netnih.gov

Molecular dynamics (MD) simulations can offer insights into the dynamic behavior of these molecules in different environments, such as in solution or within the active site of an enzyme. chemmethod.comnih.gov These simulations can help to understand the stability of different conformations and the interactions with surrounding molecules. chemmethod.com

Key areas for future computational research include:

Modeling reaction pathways: Using DFT and other quantum chemical methods to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. researchgate.net

Predicting reactivity: Developing more accurate predictive models for the reactivity of different substituted this compound derivatives. journal-jop.org

Simulating spectroscopic properties: Calculating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data. researchgate.netnih.govresearchgate.net

Investigating non-covalent interactions: Studying the role of hydrogen bonding, π-π stacking, and other non-covalent interactions in directing the reactivity and self-assembly of these molecules.

Table 2: Computational Methods in Indole Chemistry Research

Computational Method Application Insights Gained Reference(s)
Density Functional Theory (DFT) Calculation of electronic properties, reaction mechanisms, and spectroscopic data. Understanding of reactivity, stability, and spectral features. chemmethod.com, researchgate.net, nih.gov
Molecular Dynamics (MD) Simulations Simulation of molecular motion and interactions in a physiological or chemical environment. Insights into conformational stability and binding interactions. chemmethod.com, nih.gov
Quantitative Structure-Activity Relationship (QSAR) Linking structural properties to biological or chemical activity. Prediction of activity for new derivatives. journal-jop.org

Design and Synthesis of Advanced Functional Materials Based on the this compound Scaffold

The unique electronic and photophysical properties of the indole ring system make it an attractive scaffold for the development of advanced functional materials. mdpi.com Carbazole, a related heterocyclic compound, has already found widespread use in organic electronics due to its excellent hole-transporting properties and thermal stability. mdpi.com

The this compound core, with its extended conjugation and potential for functionalization, could be a building block for a new generation of organic electronic materials. Potential applications include:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.

Organic Solar Cells (OSCs): As donor or acceptor materials.

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Photochromic materials: Molecules that can reversibly change their color upon exposure to light.

Future work in this area will involve the synthesis of novel this compound derivatives with tailored electronic and optical properties, followed by their incorporation into and testing in various device architectures.

Interdisciplinary Approaches in Chemical Biology and Biosynthetic Pathway Elucidation

The indole scaffold is a cornerstone of many natural products with significant biological activity, including a vast number of alkaloids. nih.govnih.govresearchgate.net Understanding the biosynthetic pathways that lead to these complex molecules can provide inspiration for the development of new synthetic strategies and novel bioactive compounds.

Enzymes involved in the biosynthesis of indole alkaloids, such as tryptophan synthase and strictosidine (B192452) synthase, are powerful catalysts that can be harnessed for chemoenzymatic synthesis. researchgate.netnih.gov By studying these enzymes and their mechanisms, it may be possible to develop biocatalytic routes to this compound and its derivatives.

Future research directions at the interface of chemistry and biology include:

Elucidation of biosynthetic pathways: Using a combination of genetic, biochemical, and spectroscopic techniques to unravel the enzymatic steps leading to indole-containing natural products. nih.govpugetsound.eduresearchgate.net

Chemoenzymatic synthesis: Employing enzymes, either in vitro or in whole-cell systems, to perform key transformations in the synthesis of complex indole derivatives. nih.gov

Development of enzyme inhibitors: Designing and synthesizing molecules based on the this compound scaffold that can modulate the activity of enzymes involved in disease pathways.

Gut microbiota and indole metabolism: Investigating the role of gut bacteria in the metabolism of tryptophan and the production of indole derivatives, and how these metabolites influence human health. frontiersin.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3H-Indol-3-ylidene)methanone derivatives, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves condensation reactions between indole derivatives and carbonyl precursors. For example, a one-pot synthesis using isatin (or acenaphthenequinone), indole, and p-toluenesulfonic acid (p-TSA) in dichloromethane under ambient conditions yields >80% purity after recrystallization . Key parameters include stoichiometric ratios (e.g., 1:2 for isatin:indole) and catalyst loading (10 mol% p-TSA). Monitoring reaction completion via TLC and optimizing solvent polarity during recrystallization (e.g., ethanol) are critical for yield improvement.

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.1–7.8 ppm for indole) and carbonyl carbons (δ ~169–170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and indole N–H stretches (if present) at ~3050–3300 cm⁻¹ .
  • X-ray Crystallography : Resolve π-conjugation in the indolylidene-methanone core (e.g., dihedral angles between indole and methanone moieties ~10–15°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced tubulin inhibition?

  • Methodological Answer :

  • Crystallography-Driven Design : Co-crystal structures (e.g., ABI-231 analogs bound to tubulin) reveal critical interactions, such as hydrogen bonding between the indole N–H and tubulin’s Thr179 residue. Modifying substituents at the 3-position of indole (e.g., methylsulfonyl groups) improves hydrophobic interactions .
  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities. Prioritize derivatives with calculated ΔG < −9 kcal/mol .
  • Functional Assays : Evaluate microtubule destabilization via tubulin polymerization assays (IC50 < 1 µM for potent analogs) .

Q. What experimental strategies resolve contradictions in biological activity data across different this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Compare EC50/IC50 values across cell lines (e.g., prostate cancer PC-3 vs. melanoma A375) to identify cell-type specificity .
  • Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .
  • Target Engagement Studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to tubulin .

Q. How can thermal analysis improve formulation strategies for this compound-based therapeutics?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 224–226°C for indole-methanone derivatives) and identify polymorphic forms .
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>250°C for most derivatives) to guide storage conditions .

Key Methodological Recommendations

  • Synthesis : Prioritize one-pot methods with p-TSA catalysis for scalability .
  • Characterization : Combine NMR, IR, and X-ray crystallography for structural validation .
  • Biological Testing : Use orthogonal assays (e.g., CETSA + tubulin polymerization) to confirm mechanism .

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